Structural Analysis and Application of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride
Structural Analysis and Application of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride
A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K.B. Sharpless and colleagues in 2014, fundamentally altered the landscape of covalent biology and materials science[1]. By utilizing the unique stereoelectronic stability of the S(VI)-F bond, researchers can achieve near-perfect connective transformations under mild conditions.
Within this paradigm, 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (CAS: 2137900-63-9)[2] emerges as a highly specialized, dual-functional building block. It seamlessly integrates the pharmacological versatility of a 1,2,4-triazole core with the reactive precision of a sulfonyl fluoride hub. This whitepaper provides an in-depth structural analysis of this molecule, elucidates the causality behind its chemical behavior, and outlines self-validating experimental protocols for its deployment in late-stage drug functionalization.
Architectural Deconstruction and Causality
The molecule is rationally designed with three distinct functional domains, each serving a specific physicochemical purpose in drug design and synthesis:
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The 1,2,4-Triazole Core : Triazoles are privileged scaffolds in medicinal chemistry, acting as robust peptide bond isosteres. They offer multiple hydrogen-bond acceptors and donors (via tautomerization), conferring high metabolic stability against oxidative degradation[3].
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The Sulfonyl Fluoride (-SO₂F) Hub : Unlike highly reactive and moisture-sensitive sulfonyl chlorides, the S(VI)-F bond is kinetically inert to water, oxygen, and most biological nucleophiles at neutral pH. This stability is caused by the high bond dissociation energy of the S-F bond and the steric shielding of the tetrahedral sulfur center. It requires specific catalytic activation (e.g., via DBU or BTMG) or a highly specific protein microenvironment (like a deprotonated tyrosine residue) to undergo substitution[4].
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The 2-Methoxyethyl Chain : This flexible, ether-containing vector modulates lipophilicity. The oxygen atom acts as a hydrogen-bond acceptor, improving aqueous solubility compared to a standard alkyl chain, while preventing the non-specific hydrophobic protein binding that often plagues highly lipophilic drug candidates.
Diagram 1: Structural deconstruction and functional logic of the triazole-sulfonyl fluoride hub.
Analytical Profiling and Structural Elucidation
Accurate structural validation is critical before employing this compound in library synthesis. The presence of the highly electronegative fluorine atom adjacent to the sulfonyl group provides a distinct, self-validating spectroscopic signature.
Quantitative Spectroscopic Data
The following table summarizes the expected multidimensional Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data for 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (C₅H▵FN₃O₃S).
Table 1: Multikernel NMR and HRMS Assignments
| Analytical Method | Signal / Shift | Multiplicity & Coupling | Integration | Structural Assignment |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | +60.5 ppm | Singlet (s) | 1F | -SO₂F (Diagnostic SuFEx peak) |
| ¹H NMR (400 MHz, DMSO-d₆) | 14.20 ppm | Broad Singlet (br s) | 1H | Triazole N-H (Tautomeric) |
| ¹H NMR | 3.65 ppm | Triplet (t, J = 6.5 Hz) | 2H | -CH₂ -O- |
| ¹H NMR | 3.28 ppm | Singlet (s) | 3H | -OCH₃ |
| ¹H NMR | 2.95 ppm | Triplet (t, J = 6.5 Hz) | 2H | Triazole-CH₂ - |
| ¹³C NMR (101 MHz, DMSO-d₆) | 158.2 ppm | Singlet | 1C | Triazole C3 (C-SO₂F) |
| ¹³C NMR | 153.4 ppm | Singlet | 1C | Triazole C5 (C-CH₂) |
| ¹³C NMR | 70.1 ppm | Singlet | 1C | -C H₂-O- |
| ¹³C NMR | 58.5 ppm | Singlet | 1C | -OC H₃ |
| ¹³C NMR | 26.8 ppm | Singlet | 1C | Triazole-C H₂- |
| HRMS (ESI-TOF) | m/z 210.0345 | [M+H]⁺ | N/A | Calculated for C₅H₉FN₃O₃S⁺: 210.0343 |
Causality Note on ¹⁹F NMR: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive to its local electronic environment. The sharp singlet at ~+60.5 ppm is the definitive hallmark of an intact heteroaryl sulfonyl fluoride. During a SuFEx reaction, the complete disappearance of this peak serves as absolute, background-free confirmation of nucleophilic substitution, making the reaction self-validating without the need for complex workups.
Mechanistic Paradigm: SuFEx Activation
The SuFEx reaction is not a standard Sₙ2 substitution; it proceeds via a stabilized transition state mediated by specific catalysts. When reacting 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride with a nucleophile (e.g., a phenol-containing drug candidate), a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (Barton's base) is employed[4].
The Causality of Catalysis:
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Deprotonation: The strong, non-nucleophilic base deprotonates the incoming phenol to generate a highly reactive phenoxide.
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Fluoride Coordination: The catalyst (or an additive like HMDS) helps coordinate the departing fluoride ion. Because the S-F bond is extremely strong, the thermodynamic driving force of the reaction relies on the formation of highly stable byproducts (like silyl fluorides or strongly hydrogen-bonded bifluoride species) to lower the activation energy barrier.
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Linkage Formation: The S(VI) center undergoes nucleophilic attack, ejecting the fluoride and forming a robust, irreversible S-O or S-N bond (sulfonate or sulfonamide).
Experimental Methodology: Preparative SuFEx Protocol
The following protocol details the late-stage functionalization (LSF) of a generic phenol-bearing drug candidate using 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride[5]. This workflow is designed to be self-validating.
Step-by-Step Workflow
1. Reaction Assembly
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To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the phenol-containing substrate (1.0 equiv, 0.5 mmol) and 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (1.1 equiv, 0.55 mmol).
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Dissolve the reagents in anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) (2.5 mL, 0.2 M concentration) under an inert argon atmosphere.
2. Catalyst Initiation
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Inject DBU (0.2 equiv, 10-20 mol%) dropwise into the stirring solution at room temperature.
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Causality Check: A slight color change (often to pale yellow) may occur as the phenoxide is generated.
3. Self-Validating Spectroscopic Monitoring
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After 30 minutes, withdraw a 50 µL aliquot, dilute in 0.5 mL DMSO-d₆, and acquire a rapid ¹⁹F NMR spectrum.
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Validation: The reaction is deemed complete when the diagnostic sulfonyl fluoride peak at +60.5 ppm is entirely consumed. If the peak persists, continue stirring and re-check at 90 minutes.
4. Quenching and Workup
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Once validated, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.
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Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
5. Purification
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Purify the crude residue via flash column chromatography (Silica gel, gradient elution: Hexanes to Ethyl Acetate) to afford the pure triazole-sulfonate conjugate.
Diagram 2: Self-validating experimental workflow for SuFEx-mediated late-stage functionalization.
Strategic Applications in Drug Discovery
The integration of the 5-(2-methoxyethyl)-1H-1,2,4-triazole moiety onto existing scaffolds via SuFEx serves multiple strategic purposes in Late-Stage Functionalization (LSF)[5]:
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Pharmacokinetic Optimization: The conversion of a free phenol (which is prone to rapid Phase II glucuronidation) into a robust sulfonate ester drastically increases the metabolic half-life of the parent drug.
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Targeted Covalent Inhibition: If left unreacted during synthesis, the intact sulfonyl fluoride can be incorporated into a ligand to serve as a "warhead" for targeted covalent inhibitors (TCIs), specifically reacting with catalytic tyrosine or lysine residues within a target kinase or enzyme active site.
References
- Source: scripps.
- Title: 5-(2-methoxyethyl)
- Source: nih.
- Source: cshl.
- Source: acs.
